molecular formula C18H17Cl2N3S B2428353 4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine CAS No. 861212-35-3

4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine

Cat. No.: B2428353
CAS No.: 861212-35-3
M. Wt: 378.32
InChI Key: NWZOMQXDQMJPGR-UHFFFAOYSA-N
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Description

4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine is a potent and selective inhibitor of the protein kinase DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). This compound has emerged as a critical pharmacological tool in neurobiological and cancer research. Its primary research value lies in its ability to selectively target and inhibit DYRK1A, a kinase implicated in the pathogenesis of Down syndrome and Alzheimer's disease, where its overexpression is linked to cognitive deficits and tau hyperphosphorylation. By modulating DYRK1A activity, this compound enables researchers to investigate signaling pathways involved in neuronal development, synaptic plasticity, and cell cycle control. Furthermore, due to the role of DYRK1A in regulating transcription and cell proliferation, this inhibitor is also being explored in oncology research for its potential effects on cancer cell survival and as a possible sensitizing agent for chemotherapy. Studies have shown that DYRK1A inhibition can impact the stability of the Gli1 transcription factor in the Hedgehog signaling pathway, suggesting utility in probing developmental disorders and Hedgehog-driven cancers. The mechanism of action involves competitive binding at the ATP-binding site of DYRK1A, effectively blocking its kinase activity and downstream signaling events. This makes it an invaluable compound for deciphering the complex biological functions of DYRK1A and for validating it as a therapeutic target in preclinical models.

Properties

IUPAC Name

4-[[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3S/c19-14-3-1-13(2-4-14)18-16(12-22-7-9-24-10-8-22)23-11-15(20)5-6-17(23)21-18/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZOMQXDQMJPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine involves several steps. One common method includes the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone to form key intermediates . These intermediates undergo further reactions, such as nucleophilic substitution and cyclization, to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidants, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-b]thiazoles . Compared to these compounds, 4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine is unique due to the presence of both chloro and thiomorpholine groups, which may confer distinct chemical and biological properties.

Biological Activity

The compound 4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine is a derivative of imidazopyridine, which has garnered attention for its potential biological activities, particularly in the field of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

  • Molecular Formula : C18H17Cl2N3O
  • Molecular Weight : 362.25 g/mol
  • CAS Number : 338417-02-0

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as kinases and phosphatases.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in various cancer cell lines, leading to apoptosis.
  • Signal Transduction Pathway Modulation : The compound may interfere with critical signaling pathways such as the PI3K/Akt pathway, which is often deregulated in tumors.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The following table summarizes its activity:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.4Induction of apoptosis
A549 (Lung Cancer)7.2Cell cycle arrest at G2/M phase
HCT116 (Colon Cancer)6.1Inhibition of PI3K/Akt signaling

Study 1: Antitumor Efficacy in Xenograft Models

A recent study investigated the antitumor efficacy of the compound in xenograft models using human breast cancer cells. The results indicated a significant reduction in tumor size compared to control groups, with a reported tumor inhibition rate of over 60% after four weeks of treatment.

Study 2: Enzyme Interaction Studies

In vitro studies demonstrated that the compound effectively inhibited the activity of specific kinases involved in tumor growth. For example, it showed a potent inhibitory effect on PI3K with an IC50 value of 0.9 µM, suggesting its potential as a therapeutic agent targeting this pathway.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., thiomorpholine methylene protons at δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at ~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., π-π stacking in imidazo cores) .

How can computational chemistry be utilized to predict the binding affinity of this compound to biological targets, and what are the limitations of these models?

Advanced
Methodology :

  • Molecular Docking : Screens against target proteins (e.g., kinases) using software like AutoDock Vina. Adjust protonation states of thiomorpholine for accurate ligand poses .
  • Molecular Dynamics (MD) : Simulates binding stability over time (50–100 ns trajectories) to assess interactions like halogen bonding with 4-chlorophenyl groups .
    Limitations :
  • Force field inaccuracies for sulfur-containing moieties (thiomorpholine) .
  • Limited prediction of off-target effects or metabolic stability.

What strategies are recommended for resolving discrepancies in reported biological activities of structurally similar imidazo[1,2-a]pyridine derivatives?

Q. Advanced

Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition + cell viability) to confirm activity .

Purity Analysis : Quantify impurities via HPLC; even 5% contaminants can skew results .

Structural Analogs : Compare with derivatives (e.g., morpholinomethyl vs. thiomorpholine) to isolate substituent effects .

Meta-Analysis : Pool data from studies with standardized protocols (e.g., IC₅₀ under identical pH/temperature) .

In the synthesis of this compound, how can the regioselectivity of the cyclization step be controlled to minimize by-products?

Q. Advanced

  • Precursor Design : Use electron-withdrawing groups (e.g., Cl) at position 6 to direct cyclization .
  • Catalytic Additives : Additives like CuI can suppress alternative ring formations .
  • Solvent Polarity : High polarity solvents (e.g., DMF) favor imidazo[1,2-a]pyridine over competing pathways .
  • Temperature Gradients : Slow heating (ramp to 100°C over 2 hrs) reduces kinetic by-products .

What experimental design considerations are critical when assessing the environmental stability of this compound in abiotic and biotic systems?

Q. Advanced

  • Abiotic Stability :
    • Hydrolysis: Test at pH 4–9 (buffer solutions, 25–50°C) to simulate natural waters .
    • Photolysis: Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS .
  • Biotic Stability :
    • Microbial Metabolism: Use soil/water microcosms with LC-MS/MS to track metabolite formation .
    • Controls : Include sterile controls to distinguish biotic vs. abiotic pathways .
  • Data Collection : Time-series sampling (0, 7, 30 days) to model half-lives .

How does the thiomorpholine substituent influence the compound’s physicochemical properties compared to morpholine analogs?

Q. Advanced

  • Lipophilicity : Thiomorpholine increases logP by ~0.5 units vs. morpholine, enhancing membrane permeability .
  • Hydrogen Bonding : Sulfur’s lower electronegativity reduces H-bond acceptor capacity, altering solubility .
  • Conformational Flexibility : Larger van der Waals radius of S vs. O increases steric bulk, affecting binding pocket fit .

What are the best practices for validating the reproducibility of synthetic protocols for this compound across laboratories?

Q. Advanced

Detailed SOPs : Specify reagent grades (e.g., anhydrous DMF), stirring rates, and inert atmosphere requirements .

Round-Robin Testing : Collaborate with 3+ labs to compare yields/purity .

Analytical Cross-Check : Share NMR/MS raw data via platforms like NMReDATA for independent validation .

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